molecular formula C4H10ClO2P B14518051 Methyl (2-chloroethyl)methylphosphinate CAS No. 62516-56-7

Methyl (2-chloroethyl)methylphosphinate

Cat. No.: B14518051
CAS No.: 62516-56-7
M. Wt: 156.55 g/mol
InChI Key: ILAODXUNDOQCFB-UHFFFAOYSA-N
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Description

Methyl (2-chloroethyl)methylphosphinate is an organophosphorus compound with the molecular formula C4H10ClO2P It is a derivative of phosphinic acid and contains both methyl and 2-chloroethyl groups attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-chloroethyl)methylphosphinate can be synthesized through the phosphorylation of 2-chloroethyl methyl ether with various secondary diarylphosphines . The reaction typically involves the use of a base such as lithium phospholanide in the presence of butyllithium (BuLi) to facilitate the formation of the phosphinate ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the reaction of 2-chloroethyl methyl ether with a suitable phosphorus-containing reagent under controlled conditions to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-chloroethyl)methylphosphinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phosphinates with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include phosphine oxides and other oxidized phosphorus compounds.

    Reduction Reactions: Products include reduced phosphine derivatives.

Scientific Research Applications

Methyl (2-chloroethyl)methylphosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2-chloroethyl)methylphosphinate involves its interaction with molecular targets, leading to various biochemical effects. For example, it can terminate signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft . This action is mediated through its interaction with acetylcholinesterase, leading to the inhibition of neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)methylphosphonate: Similar in structure but contains two 2-chloroethyl groups instead of one.

    2-Chloroethyl methylphosphinate: Lacks the additional methyl group on the phosphorus atom.

Uniqueness

Methyl (2-chloroethyl)methylphosphinate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

62516-56-7

Molecular Formula

C4H10ClO2P

Molecular Weight

156.55 g/mol

IUPAC Name

1-chloro-2-[methoxy(methyl)phosphoryl]ethane

InChI

InChI=1S/C4H10ClO2P/c1-7-8(2,6)4-3-5/h3-4H2,1-2H3

InChI Key

ILAODXUNDOQCFB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C)CCCl

Origin of Product

United States

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